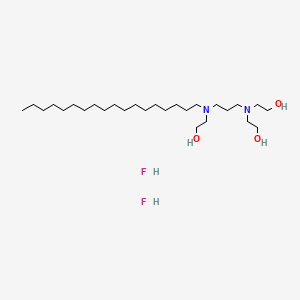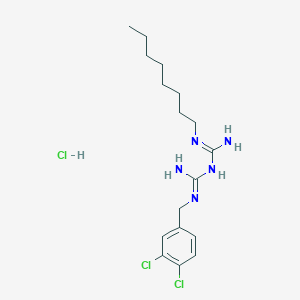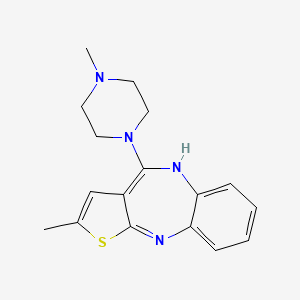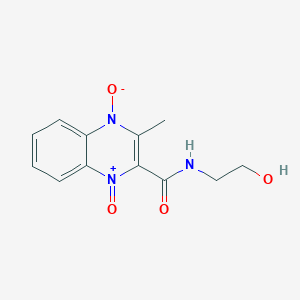
Oléuropéine
Vue d'ensemble
Description
Oleuropein is a glycosylated seco-iridoid, a type of phenolic bitter compound found in green olive skin, flesh, seeds, and leaves . The term oleuropein is derived from the botanical name of the olive tree, Olea europaea .
Synthesis Analysis
Oleuropein is a derivative of elenolic acid linked to the orthodiphenol hydroxytyrosol by an ester bond and to a molecule of glucose by a glycosidic bond . When olives are immersed in a lye solution, the alkaline conditions lead to hydrolysis of the ester bond .
Molecular Structure Analysis
Oleuropein contains an ortho-diphenolic group able to scavenge ROS through hydrogen donation, and to stabilize oxygen radicals with an intramolecular hydrogen bond .
Chemical Reactions Analysis
Oleuropein undergoes complex metabolic transformations in the body, creating various bioactive molecules .
Physical And Chemical Properties Analysis
Oleuropein is a phenolic compound with a molecular weight of 540.52 . It is a secoiridoid polyphenol with a structure comprising of a glycosylated ester of elenolic acid with hydroxytyrosol .
Applications De Recherche Scientifique
Activité Antioxydante
L'oléuropéine possède de puissantes activités antioxydantes, telles que l'inhibition de l'oxydation des lipoprotéines de basse densité et la capture des radicaux libres . Elle est connue pour sa capacité à protéger l'organisme du stress oxydatif .
Propriétés Anti-Inflammatoires
L'this compound présente des propriétés anti-inflammatoires significatives . Elle peut réguler à la baisse l'expression de l'IL-6 dans les cellules A549, ce qui indique un possible effet anti-inflammatoire dans les cellules cancéreuses du poumon .
Activité Anticancéreuse
L'this compound a montré une activité anticancéreuse. L'activité antiproliférative la plus élevée de l'this compound a été détectée contre les cellules cancéreuses T24 . Elle possède également une activité élevée contre les cellules MD-MBA-123, A549 et A1235 .
Effets Cardioprotecteurs
L'this compound est connue pour ses effets cardioprotecteurs . Elle contribue à la prévention de l'athérosclérose , une maladie où la plaque s'accumule à l'intérieur de vos artères.
Effets Hypolipidémiants et Hypoglycémiques
L'this compound a des effets hypolipidémiants et hypoglycémiques . Elle peut contribuer à réduire les niveaux de glucose sanguin et les niveaux lipidiques dans l'organisme .
Propriétés Neuroprotectrices
L'this compound possède des propriétés neuroprotectrices . Elle peut agir comme un inducteur de l'autophagie et un inhibiteur de la croissance des fibrilles amyloïdes , ce qui peut être bénéfique dans les maladies neurodégénératives.
Activités Antimicrobiennes et Antivirales
L'this compound a des activités antimicrobiennes et antivirales . Elle peut contribuer à lutter contre diverses infections microbiennes et virales.
Stabilité Gastro-Intestinale
L'this compound montre une faible stabilité après une digestion gastrique simulée avec des jus gastriques humains (35,66 %) et une forte stabilité après 60 minutes de phase intestinale (65,97 %) . Cette propriété peut influencer sa biodisponibilité et son efficacité dans l'organisme .
Ce ne sont là que quelques-unes des applications uniques de l'this compound basées sur des recherches scientifiques. Cependant, il est important de noter que si les effets bénéfiques de l'this compound sont prometteurs, davantage d'essais cliniques randomisés sont nécessaires pour établir la relation entre ces effets bénéfiques et les mécanismes d'action qui se produisent dans le corps humain en réponse à l'ingestion d'this compound .
Mécanisme D'action
Target of Action
Oleuropein’s primary targets are associated with inflammation, oxidative stress, and metabolic disorders . It interacts with Nuclear factor erythroid 2-related factor 2 (NrF2) , a transcription factor that regulates the expression of antioxidant proteins . It also targets peroxisome proliferator-activated receptors (PPARs) , which play a crucial role in regulating lipid metabolism and inflammation .
Mode of Action
Oleuropein exerts its effects by modulating the activity of its targets. It stimulates the expression of intracellular antioxidant enzymes via the activation of NrF2 transcription . This results in an increase in the level of non-enzymatic antioxidants such as glutathione, α-tocoferol, β-carotene, and ascorbic acid . Furthermore, oleuropein has been shown to disrupt preformed amyloid β (Aβ) fibrils, which are associated with neurodegenerative disorders .
Biochemical Pathways
Oleuropein influences several biochemical pathways. It modulates the AMP-activated protein kinase signaling pathway , which is involved in cellular energy homeostasis . It also affects the extracellular signal–regulated kinase pathway and autophagy , both of which play a role in cell survival and death . Furthermore, oleuropein regulates the phosphoinositide 3-kinase/protein kinase B (AKT)/forkhead box protein O1 pathway , which is involved in cell growth and survival .
Pharmacokinetics
Oleuropein is absorbed through the small intestine wall, possibly due to its polarity or through the use of a glucose transporter . Many questions about its bioavailability, bioaccessibility, and dosage remain unresolved .
Result of Action
The molecular and cellular effects of oleuropein’s action are diverse. It has been shown to have anti-inflammatory and antioxidant effects . It can also reduce amyloid β (Aβ) aggregates , thereby diminishing the related cytotoxicity and inflammation . Moreover, oleuropein has been found to have anti-cancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of oleuropein. For instance, the presence of other compounds in the diet can affect the absorption and metabolism of oleuropein . Furthermore, the effect of oleuropein can be modified by the physiological state of the individual, such as the presence of inflammation or metabolic disorders .
Analyse Biochimique
Biochemical Properties
Oleuropein plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, oleuropein activates enzymes such as pepsin, trypsin, lipase, glycerol dehydrogenase, and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . Additionally, it inhibits the activity of other enzymes, thereby modulating metabolic processes. These interactions highlight oleuropein’s multifaceted role in biochemical reactions.
Cellular Effects
Oleuropein exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, oleuropein has been shown to induce autophagy, inhibit amyloid fibril growth, and exert anti-cancer effects . These actions are mediated through its impact on key signaling pathways and gene expression profiles, underscoring its potential therapeutic applications.
Molecular Mechanism
At the molecular level, oleuropein exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, oleuropein inhibits the activity of certain enzymes involved in oxidative stress and inflammation . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions contribute to oleuropein’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oleuropein change over time. Studies have shown that oleuropein is relatively stable, but it can degrade into other bioactive compounds such as hydroxytyrosol . Long-term exposure to oleuropein has been observed to maintain its beneficial effects on cellular function, including sustained antioxidant and anti-inflammatory activities. These findings highlight the importance of considering temporal dynamics in oleuropein research.
Dosage Effects in Animal Models
The effects of oleuropein vary with different dosages in animal models. At lower doses, oleuropein exhibits beneficial effects such as improved cardiovascular health and reduced oxidative stress . At higher doses, it may cause toxic or adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications. Threshold effects have been observed, indicating that there is an optimal dosage range for maximizing oleuropein’s benefits.
Metabolic Pathways
Oleuropein is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of proteins, carbohydrates, and lipids . For instance, oleuropein activates enzymes like lipase and glycerol dehydrogenase, influencing lipid metabolism. Additionally, it affects metabolic flux and metabolite levels, contributing to its overall metabolic impact.
Transport and Distribution
Within cells and tissues, oleuropein is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . These interactions ensure that oleuropein reaches its target sites, where it can exert its biological effects. Understanding these transport and distribution mechanisms is crucial for optimizing oleuropein’s therapeutic potential.
Subcellular Localization
Oleuropein’s subcellular localization plays a critical role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, oleuropein may localize to mitochondria, where it can modulate mitochondrial function and oxidative stress. These subcellular dynamics are essential for understanding oleuropein’s precise mechanisms of action.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Oleuropein involves several steps, including esterification, hydrolysis, and glycosylation.", "Starting Materials": ["Oleuropein aglycone", "Oleuropein alcohol", "Oleuropein acid", "Oleuropein sugar"], "Reaction": [ "Esterification of Oleuropein aglycone and Oleuropein alcohol to form Oleuropein ester", "Hydrolysis of Oleuropein ester to form Oleuropein acid", "Glycosylation of Oleuropein acid and Oleuropein sugar to form Oleuropein" ] } | |
Numéro CAS |
32619-42-4 |
Formule moléculaire |
C25H32O13 |
Poids moléculaire |
540.5 g/mol |
Nom IUPAC |
methyl (4S,5Z,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C25H32O13/c1-3-13-14(9-19(29)35-7-6-12-4-5-16(27)17(28)8-12)15(23(33)34-2)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h3-5,8,11,14,18,20-22,24-28,30-32H,6-7,9-10H2,1-2H3/b13-3-/t14-,18+,20+,21-,22+,24-,25-/m0/s1 |
Clé InChI |
RFWGABANNQMHMZ-WLFYAOHHSA-N |
SMILES isomérique |
C/C=C\1/[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC(=C(C=C3)O)O |
SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC(=C(C=C3)O)O |
SMILES canonique |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC(=C(C=C3)O)O |
Apparence |
Solid powder |
melting_point |
89 - 91 °C |
Autres numéros CAS |
32619-42-4 |
Description physique |
Solid |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Oleuropein |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



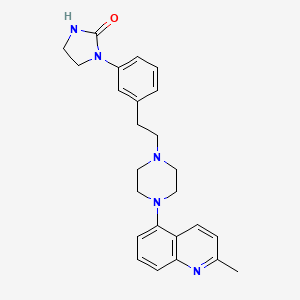
![1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B1677183.png)
![Ethanol, 2,2'-[[4-[4-(phenoxymethyl)phenyl]butyl]imino]bis-](/img/structure/B1677184.png)
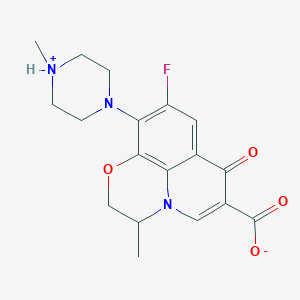
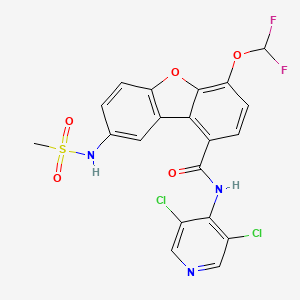
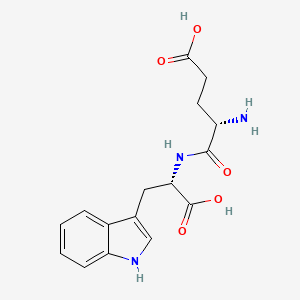

![2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677191.png)
![7-Phenyl-1-[5-(pyridin-2-yl)-1,3-oxazol-2-yl]heptan-1-one](/img/structure/B1677196.png)
